molecular formula C12H9F3O3 B13725522 2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde

2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde

Cat. No.: B13725522
M. Wt: 258.19 g/mol
InChI Key: PBESTWIUDPFSPN-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde is a complex organic compound with a unique structure that includes a chromane ring substituted with a trifluoromethyl group, a methyl group, an oxo group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction of the oxo group yields alcohols.

Scientific Research Applications

2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Similar Compounds

    Chromanone A: A related compound with antifungal activity.

    8-Methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde: Exhibits inhibitory effects on yeast virulence factors.

Uniqueness

2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.

Properties

Molecular Formula

C12H9F3O3

Molecular Weight

258.19 g/mol

IUPAC Name

2-methyl-4-oxo-2-(trifluoromethyl)-3H-chromene-6-carbaldehyde

InChI

InChI=1S/C12H9F3O3/c1-11(12(13,14)15)5-9(17)8-4-7(6-16)2-3-10(8)18-11/h2-4,6H,5H2,1H3

InChI Key

PBESTWIUDPFSPN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2)C=O)C(F)(F)F

Origin of Product

United States

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